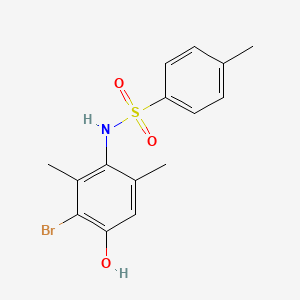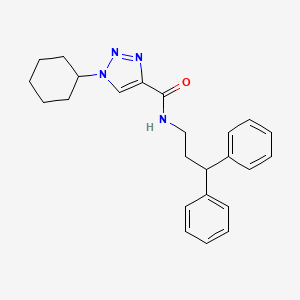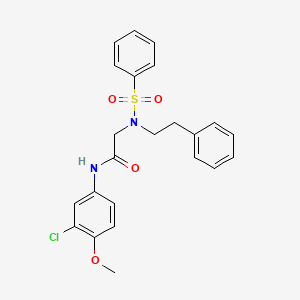
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a chemical compound with potential applications in scientific research. This compound belongs to the family of sulfonamides, which have been widely used as antibacterial agents. However, the focus of
作用機序
The mechanism of action of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves inhibition of the activity of carbonic anhydrases. This compound binds to the active site of carbonic anhydrases and prevents them from catalyzing the hydration of carbon dioxide.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide has been reported to have inhibitory effects on the activity of carbonic anhydrases. Inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This can have various physiological effects, such as changes in pH, electrolyte balance, and respiratory rate.
実験室実験の利点と制限
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide has advantages and limitations for lab experiments. One advantage is that it has been reported to have inhibitory effects on the activity of carbonic anhydrases, which makes it a potential tool for studying the role of carbonic anhydrases in various biological processes. One limitation is that it may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide in scientific research. One direction is to explore its potential as a therapeutic agent for the treatment of diseases that are associated with the overactivity of carbonic anhydrases, such as glaucoma, epilepsy, and cancer. Another direction is to investigate its effects on other biological processes that are regulated by carbon dioxide and bicarbonate ions, such as acid-base balance, ion transport, and neuronal signaling. Additionally, further studies are needed to determine the specificity and selectivity of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide for carbonic anhydrases, as well as its potential off-target effects on other enzymes or proteins.
合成法
The synthesis of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves a multi-step process. The first step involves the reaction of 3-bromo-4-hydroxy-2,6-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-4-(p-toluenesulfonyloxy)-2,6-dimethylphenol. The second step involves the reaction of this intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide.
科学的研究の応用
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide has potential applications in scientific research. This compound has been reported to have inhibitory effects on the activity of certain enzymes, such as carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrases has been explored as a potential therapeutic strategy for the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRTZWJCWHHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5943939 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)
![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)

